molecular formula C6H8ClN3OS B1425123 4-(5-Chloro-[1,2,4]thiadiazol-3-yl)-morpholine CAS No. 887623-92-9

4-(5-Chloro-[1,2,4]thiadiazol-3-yl)-morpholine

Cat. No. B1425123
M. Wt: 205.67 g/mol
InChI Key: VUKCIZRKDVPTOX-UHFFFAOYSA-N
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Description

The compound “4-(5-Chloro-[1,2,4]thiadiazol-3-yl)-morpholine” is a derivative of 1,3,4-thiadiazole . Thiadiazoles are a significant category of heterocyclic compounds with several uses in organic synthesis and pharmaceutical and biological applications .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The structures of these derivatives were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of “4-(5-Chloro-[1,2,4]thiadiazol-3-yl)-morpholine” can be analyzed using various spectroscopic techniques such as UV, FT-IR, 1H NMR, and 13C NMR .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse. They have been used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(5-Chloro-[1,2,4]thiadiazol-3-yl)-morpholine” can be determined using various analytical techniques. For instance, the melting point can be determined experimentally . The compound’s molecular weight is 197.64 .

Scientific Research Applications

Heterocyclic Systems Based on Thiadiazoles

Heterocyclic systems based on 1,3,4-thiadiazole are crucial for pharmacological activity due to their diverse pharmacological potential. These systems are considered significant heterocyclic fragments for constructing new drug-like molecules due to their antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The combination of 1,3,4-thiadiazole or 1,3,4-oxadiazole core with various heterocycles often leads to a synergistic effect, underscoring their importance for medicinal chemistry (Lelyukh, 2019).

Morpholine Derivatives

Morpholine derivatives have shown a broad spectrum of pharmacological profiles. The morpholine ring, being present in various organic compounds developed for diverse pharmacological activities, highlights its significance in medicinal chemistry. Recent research emphasizes the importance of developing novel morpholine and pyran derivatives, showcasing their potent pharmacophoric activities and suggesting a trend towards exploring these moieties for future drug design and synthesis (Asif & Imran, 2019).

Thiazolidinedione-based Ligands

Thiazolidinedione-based ligands, such as 2,4-thiazolidinediones (TZDs), have been identified for their antimicrobial, anticancer, and antidiabetic properties. These compounds offer a vast opportunity for structural modification, attracting medicinal chemists' attention to develop a wide range of lead molecules against various clinical disorders. The diverse biological activities and novel modes of action of TZDs underscore their potential for generating novel drug molecules for life-threatening ailments (Singh et al., 2022).

Thiadiazole Chemistry

Thiadiazoles are notable for their extensive applications in organic synthesis, pharmaceuticals, and biological activities. They serve various roles, including oxidation inhibitors, cyanine dyes, metal chelating agents, and anti-corrosion agents. The broad spectrum of thiadiazole chemistry's applications indicates its value for organic and medicinal chemists aiming to develop more effective and safer thiadiazole compounds (Asif, 2016).

Future Directions

Thiadiazole derivatives have shown a wide range of therapeutic activities, making them an interesting group in medicinal chemistry . Future research could focus on modifying the structure of known derivatives with documented activity to design new antitumor agents .

properties

IUPAC Name

4-(5-chloro-1,2,4-thiadiazol-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3OS/c7-5-8-6(9-12-5)10-1-3-11-4-2-10/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKCIZRKDVPTOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NSC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201259541
Record name 4-(5-Chloro-1,2,4-thiadiazol-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Chloro-[1,2,4]thiadiazol-3-yl)-morpholine

CAS RN

887623-92-9
Record name 4-(5-Chloro-1,2,4-thiadiazol-3-yl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887623-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Chloro-1,2,4-thiadiazol-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of morpholinoformamidine hydrobromide (2.00 g, 9.52 mmol) and perchloromethyl mercaptan (1.02 ml, 9.52 mmol) in dichloromethane (10 ml) was added dropwise a solution of sodium hydroxide (1.52 g, 38.1 mmol) in water (4 ml) under ice-cooling. Then, the reaction mixture was stirred under ice-cooling for 1 hour and at room temperature for 1 hour. The organic layer was separated, washed with water, and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:1) to give 1.07 g (54.6%) of the desired product as a solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.02 mL
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
54.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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